molecular formula C16H9NO2 B14302786 1-Aminopyrene-4,5-dione CAS No. 115084-28-1

1-Aminopyrene-4,5-dione

Cat. No.: B14302786
CAS No.: 115084-28-1
M. Wt: 247.25 g/mol
InChI Key: AQEFFYFQOCKMPO-UHFFFAOYSA-N
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Description

1-Aminopyrene-4,5-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an amino group and two ketone groups at the 4 and 5 positions of the pyrene ring. The pyrene nucleus is widely exploited for its electronic and photophysical properties, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopyrene-4,5-dione can be synthesized through the oxidation of pyrene in the presence of a ruthenium salt catalyst. The 4,5-dione can be prepared under mild conditions and further oxidized to the tetraone by increasing the concentration of the oxidizing agent and heating to 40°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Aminopyrene-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Ruthenium salts for oxidation.

    Reducing Agents: Hydrogen gas for reduction reactions.

    Acid Chlorides and Sulfonyl Chlorides: For forming amides and sulfonamides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Aminopyrene-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

115084-28-1

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-aminopyrene-4,5-dione

InChI

InChI=1S/C16H9NO2/c17-12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15(18)16(11)19/h1-7H,17H2

InChI Key

AQEFFYFQOCKMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(=O)C4=C3C(=C(C=C4)N)C=C2

Origin of Product

United States

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